4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1031672-01-1
Cat. No.: VC3371286
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031672-01-1 |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)16-11(12-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
| Standard InChI Key | GNZDWHQVBLNDQK-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
| Canonical SMILES | CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Classification
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thiazoles, which are five-membered rings containing both sulfur and nitrogen atoms. This compound is distinguished by its unique structural components, which include a thiazole ring as the core structure, a pyrrole moiety attached at the 2-position, a propyl chain at the 4-position, and a carboxylic acid functional group at the 5-position . The compound's chemical registration details include a CAS registry number of 1031672-01-1, which serves as its unique identifier in chemical databases and literature . The compound has also been cataloged under additional identifiers including MFCD14797777, which is used in certain commercial and research databases .
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various experimental and potential biological contexts. These properties are summarized in the following table:
The molecular structure features two interconnected heterocyclic components - a thiazole ring and a pyrrole ring - which contribute to its distinct chemical behavior and potential biological interactions. The presence of both nitrogen and sulfur atoms in the thiazole ring creates a polarized electronic distribution, while the pyrrole provides additional electron-rich sites that can participate in various molecular interactions .
Synthetic Approaches and Preparation Methods
Key Reaction Considerations
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
The structural confirmation and purity assessment of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid typically employs a battery of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy represents a crucial method for structural elucidation, providing information about the carbon and hydrogen atom environments within the molecule. Both ¹H-NMR and ¹³C-NMR would be expected to show characteristic signals for the thiazole and pyrrole rings, along with distinctive patterns for the propyl chain and carboxylic acid group.
Mass spectrometry (MS) serves as another important technique for confirming the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 236.29 g/mol, with fragment ions reflecting the cleavage patterns characteristic of thiazole and pyrrole-containing structures.
High-Performance Liquid Chromatography (HPLC) is typically employed for purity assessment and potential isolation of the compound from reaction mixtures. The presence of both aromatic heterocycles and the carboxylic acid functionality provides chromophores that facilitate detection using UV-visible spectroscopy in conjunction with HPLC separation.
Structural Verification Parameters
Structural verification of this compound would likely include the following key analytical parameters:
| Analytical Technique | Expected Observations | Significance |
|---|---|---|
| ¹H-NMR | Signals for pyrrole protons (typically 6.2-7.0 ppm), propyl chain protons (0.9-2.5 ppm), and carboxylic acid proton (10-13 ppm) | Confirms presence and connectivity of hydrogen atoms |
| ¹³C-NMR | Signals for thiazole carbons (150-170 ppm), pyrrole carbons (110-130 ppm), carboxylic carbon (~170 ppm), and propyl carbons (10-40 ppm) | Verifies carbon framework and functional groups |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 236, with characteristic fragmentation patterns | Confirms molecular weight and structure |
| IR Spectroscopy | Absorption bands for C=O stretching (1700-1725 cm⁻¹), N-H stretching, and C-S vibrations | Identifies functional groups and bond types |
| HPLC | Retention time specific to the compound's polarity and size | Assesses purity and can be used for isolation |
The presence of both the thiazole and pyrrole moieties, along with the carboxylic acid functional group, suggests that this compound might interact with various biological targets through hydrogen bonding, π-stacking interactions, and potential ionic interactions at physiological pH. These structural features create opportunities for the compound to serve as a scaffold for the development of more complex molecules with enhanced biological activity or improved pharmacokinetic properties.
Structure-Activity Relationship Considerations
Key Structural Elements
The biological activity of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid would likely be influenced by several key structural features:
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The thiazole ring provides a rigid scaffold with specific electronic properties and hydrogen bond acceptor capabilities through its nitrogen and sulfur atoms.
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The pyrrole ring introduces additional aromaticity and potential for π-stacking interactions with aromatic amino acid residues in protein targets.
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The propyl chain contributes hydrophobicity and may influence membrane permeability or binding to hydrophobic pockets in target proteins.
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The carboxylic acid group can participate in ionic interactions and hydrogen bonding, potentially serving as an anchor point for binding to specific protein residues.
Comparative Analysis with Similar Compounds
A related compound, 5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, differs only in the positioning of the propyl and carboxylic acid groups on the thiazole ring. This positional isomer shares the same molecular formula (C₁₁H₁₂N₂O₂S) and molecular weight (236.29 g/mol) but may exhibit different biological activities due to the altered spatial arrangement of the functional groups. Such subtle structural differences can significantly impact molecular recognition by biological targets, underscoring the importance of precise structure-activity relationship studies in the development of thiazole-based bioactive compounds.
Research Status and Future Directions
Current Research Landscape
The current research on 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid appears to be primarily focused on its synthesis, characterization, and preliminary evaluation of biological activities . The compound is categorized for research use only, suggesting its current application is primarily in laboratory investigations rather than clinical applications. The presence of this compound in chemical databases and commercial chemical catalogs indicates recognition of its potential utility in pharmaceutical research and development .
Future Research Opportunities
Several promising research directions could enhance understanding of this compound's properties and applications:
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Comprehensive structure-activity relationship studies to identify the impact of specific structural modifications on biological activity.
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Investigation of the compound's interactions with specific biological targets through molecular docking, binding assays, and crystallographic studies.
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Development of improved synthetic routes to enhance yield, purity, and scalability of production.
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Exploration of derivative compounds with potentially enhanced biological activity or improved pharmacokinetic properties.
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Assessment of the compound's activity against specific disease targets, particularly in antimicrobial, anticancer, or anti-inflammatory therapeutic areas where thiazole-containing compounds have shown promise.
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